Naphthalenedione, methyl-
Description
Historical Context and Evolution of Research on Naphthalenedione Scaffolds
The history of naphthalenedione research is intertwined with the use of natural dyes and traditional medicines. researchgate.net For centuries, compounds derived from plants and other natural sources, which we now know contain a naphthoquinone core, were used for their coloring properties. jst.go.jp A prime example is Lawsone, isolated from the henna plant, which has been used since antiquity to dye wool, silk, and skin an orange hue. jst.go.jp
The initial scientific investigations into these compounds were primarily focused on isolating and characterizing these natural pigments. However, as chemical analysis techniques advanced, so did the understanding of the underlying naphthalenedione scaffold. Researchers began to recognize that this structural motif was responsible for more than just color.
In the 20th century, the discovery of the biological activities of naphthoquinones marked a significant turning point in the evolution of research. The identification of Vitamin K, a derivative of 1,4-naphthoquinone (B94277), and its crucial role in blood coagulation, propelled the naphthalenedione scaffold into the realm of medicinal chemistry. wikipedia.org This discovery spurred further investigation into other naturally occurring naphthoquinones, such as juglone (B1673114) and plumbagin (B1678898), and their various biological effects.
The latter half of the 20th century and the beginning of the 21st century have seen an explosion in research focused on the synthesis and biological evaluation of novel naphthalenedione derivatives. jst.go.jp Scientists have moved from simple extraction from natural sources to complex organic synthesis, allowing for the creation of a vast library of compounds with modified scaffolds. mdpi.com This has enabled detailed structure-activity relationship (SAR) studies, aiming to optimize the therapeutic potential of these molecules for various applications, including as anticancer, antimicrobial, and anti-inflammatory agents. jst.go.jpmdpi.com The naphthalenedione scaffold is now considered a "privileged scaffold" in medicinal chemistry, a core structure that can be readily modified to interact with a wide range of biological targets.
Structural Diversity and Isomerism within Methylated Naphthalenediones
The structural diversity of methylated naphthalenediones arises from two main factors: the position of the two carbonyl groups on the naphthalene (B1677914) ring system and the location of the methyl substituent(s). The parent naphthalenedione can exist as two primary isomers: 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone, with the latter being the more common and stable form. nih.gov
The addition of a methyl group to the naphthalenedione scaffold further increases the potential for isomerism. The methyl group can be attached to various positions on either the quinone or the benzene (B151609) ring of the naphthalene structure. This seemingly simple substitution can have a profound impact on the molecule's chemical and physical properties, including its redox potential, solubility, and, consequently, its biological activity.
A well-known example of a methylated naphthalenedione is Menadione (B1676200), also known as Vitamin K3, which is chemically 2-methyl-1,4-naphthoquinone. wikipedia.org The position of the methyl group at the 2-position is crucial for its biological activity. Other naturally occurring methylated naphthoquinones, such as Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) and Juglone (5-hydroxy-1,4-naphthalenedione, though not methylated, it is a key related structure), showcase the structural variations that exist in nature. researchgate.netsciencemadness.org
The table below illustrates the structural diversity of some representative methylated naphthalenediones, highlighting the different substitution patterns.
| Common Name | IUPAC Name | Molecular Formula | Core Scaffold | Position of Methyl Group(s) |
| Menadione | 2-Methylnaphthalene-1,4-dione | C₁₁H₈O₂ | 1,4-Naphthoquinone | 2 |
| Plumbagin | 5-Hydroxy-2-methylnaphthalene-1,4-dione | C₁₁H₈O₃ | 1,4-Naphthoquinone | 2 |
| - | 6-Methylnaphthalene-1,4-dione | C₁₁H₈O₂ | 1,4-Naphthoquinone | 6 |
| - | 2-Methylnaphthalene-1,2-dione | C₁₁H₈O₂ | 1,2-Naphthoquinone | 2 |
| - | 3-Methylnaphthalene-1,2-dione | C₁₁H₈O₂ | 1,2-Naphthoquinone | 3 |
This isomerism is a key area of research, as different isomers can exhibit distinct biological activities and toxicological profiles. The ability to selectively synthesize specific isomers is therefore of great importance in the development of new therapeutic agents and other functional materials.
Fundamental Role of Naphthoquinones in Chemical and Biological Systems
The chemical and biological significance of naphthoquinones, the parent structures of methylated naphthalenediones, is rooted in their distinct electronic properties. The presence of the conjugated dione (B5365651) system within the aromatic naphthalene framework confers a unique reactivity that governs their interactions in both chemical and biological environments.
Chemical Reactivity:
A fundamental chemical property of naphthoquinones is their ability to undergo redox cycling. mdpi.com The quinone moiety can be readily reduced to the corresponding hydroquinone (B1673460), a reversible process that is central to their biological function. This redox activity allows them to participate in electron transfer reactions, a key process in many biological pathways. mdpi.com
Furthermore, the carbon-carbon double bond in the quinone ring is electrophilic, making it susceptible to nucleophilic attack, particularly through a Michael addition reaction. mdpi.com This reactivity with nucleophiles, such as the thiol groups in cysteine residues of proteins, is a major mechanism by which naphthoquinones exert their biological effects, both therapeutic and toxic. nih.gov
Naphthoquinones also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where the quinone can act as a dienophile. wikipedia.org This reactivity is a valuable tool in organic synthesis for the construction of more complex polycyclic systems.
Biological Roles:
In biological systems, naphthoquinones play a multitude of roles. Their most well-established function is as electron carriers in electron transport chains. For instance, menaquinone (a derivative of 2-methyl-1,4-naphthoquinone) is a vital component of the electron transport chain in many bacteria.
The biological activities of naphthoquinones are diverse and have been extensively studied. numberanalytics.com They are known to exhibit a broad spectrum of pharmacological properties, including:
Anticancer Activity: Many naphthoquinones have demonstrated cytotoxic effects against various cancer cell lines. numberanalytics.com Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress and trigger apoptosis (programmed cell death) in cancer cells. nih.govnumberanalytics.com
Antimicrobial and Antiviral Properties: A number of naphthoquinone derivatives have shown potent activity against a range of bacteria, fungi, and viruses. mdpi.comnumberanalytics.com
Allelopathic Effects: Some naturally occurring naphthoquinones, like juglone from the black walnut tree, exhibit allelopathic properties, meaning they can inhibit the growth of other plants in their vicinity. wikipedia.org This is due to their ability to interfere with essential metabolic processes in competing plants. wikipedia.org
Anti-inflammatory and Antipyretic Properties: Certain naphthoquinones have been shown to possess anti-inflammatory and fever-reducing effects. wikipedia.org
The fundamental chemical reactivity of the naphthalenedione scaffold is directly linked to its diverse biological roles. The ability to undergo redox cycling and react with biological nucleophiles underpins the wide array of effects observed for this important class of compounds.
Structure
3D Structure
Properties
CAS No. |
31907-43-4 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-6-8-4-2-3-5-9(8)11(13)10(7)12/h2-6H,1H3 |
InChI Key |
DPYICENZOMGYST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
Synthetic Methodologies for Methylated Naphthalenediones
De Novo Synthesis Approaches
De novo synthesis provides a versatile platform for constructing the methylated naphthalenedione skeleton from simpler starting materials. Key methodologies include oxidation reactions, condensation and cyclization strategies, Diels-Alder reactions, and modern organocatalytic approaches.
Oxidation Reactions of Naphthalene (B1677914) Precursors
A primary and commercially significant method for synthesizing 2-methyl-1,4-naphthoquinone (menadione) involves the oxidation of 2-methylnaphthalene (B46627). guidechem.comstackexchange.com This approach leverages the higher reactivity of the naphthalene ring system compared to benzene (B151609), which allows for the oxidation of the ring itself rather than the methyl group. stackexchange.com While various oxidizing agents can be employed, chromium trioxide (CrO₃) has been historically used in industrial processes. guidechem.comstackexchange.com The reaction proceeds by attacking the "alpha" positions of the naphthalene ring, which are more reactive. guidechem.comstackexchange.com
Other oxidants have also been successfully utilized. For instance, hydrogen peroxide in the presence of an acid catalyst like sulfuric acid can oxidize 2-methyl-1-naphthol (B1210624) to 2-methyl-1,4-naphthoquinone in high yield, offering a greener alternative to heavy metal oxidants. google.com The oxidation of 1-ethoxy-2-methylnaphthalene with hydrogen peroxide also yields 2-methyl-1,4-naphthoquinone. prepchem.com Furthermore, studies have shown that 2-methylnaphthalene can be oxidized to menadione (B1676200) using oxygen-rich oxidants under various conditions. researchgate.net
A notable synthesis of radiolabeled 2-methyl-1,4-naphthoquinone (¹⁴C in the methyl group) started with radioactive sodium carbonate and proceeded through intermediates like 2-naphthoic acid-carboxyl-¹⁴C and 2-methyl-¹⁴C-naphthalene. The final step involved the oxidation of 2-methyl-¹⁴C-naphthalene with chromic oxide. cdnsciencepub.com
Recent research has also explored the role of environmentally persistent free radicals (EPFRs) in the oxidation of methylnaphthalenes. nih.gov For example, the oxidation of 1-methylnaphthalene (B46632) in the presence of EPFRs can produce 1,4-naphthoquinone (B94277), among other products. nih.gov
Microbial oxidation presents another avenue. The bacterium Rhodococcus sp. M192 can selectively oxidize 2-methylnaphthalene at the 1-position to form 2-methyl-1-naphthol, which can then be chemically oxidized to menadione. tandfonline.com This biological approach can offer high site-specificity, avoiding the formation of byproducts like 6-methyl-1,4-naphthoquinone (B15433). tandfonline.com
Table 1: Oxidation Reactions for Methylated Naphthalenedione Synthesis
| Precursor | Oxidizing Agent/Catalyst | Product | Reference |
| 2-Methylnaphthalene | Chromium trioxide (CrO₃) | 2-Methyl-1,4-naphthoquinone | guidechem.comstackexchange.com |
| 2-Methyl-1-naphthol | Hydrogen peroxide / Sulfuric acid | 2-Methyl-1,4-naphthoquinone | google.com |
| 1-Ethoxy-2-methylnaphthalene | Hydrogen peroxide | 2-Methyl-1,4-naphthoquinone | prepchem.com |
| 2-Methyl-¹⁴C-naphthalene | Chromic oxide | 2-Methyl-¹⁴C-1,4-naphthoquinone | cdnsciencepub.com |
| 1-Methylnaphthalene | Environmentally Persistent Free Radicals (EPFRs) | 1,4-Naphthoquinone | nih.gov |
| 2-Methylnaphthalene | Rhodococcus sp. M192 | 2-Methyl-1-naphthol | tandfonline.com |
Condensation and Cyclization Reactions
Condensation and cyclization reactions offer a powerful means to construct the naphthalenedione framework. These reactions often involve the formation of new rings through the joining of two or more molecules.
One example involves the three-component condensation of a diterpenoid amine with cyclopentadiene (B3395910) and acetaldehyde (B116499) in the presence of an acid catalyst to form a naphthoquinoline derivative. researchgate.net This demonstrates the potential of multi-component reactions to rapidly build complex molecular architectures that can serve as precursors to naphthalenediones.
Another approach utilizes the electrophilic cyclization of alkynes. nih.gov For instance, alkynols can undergo cyclization in the presence of reagents like iodine monochloride (ICl) or bromine (Br₂) to form substituted naphthalenes, which can then be oxidized to the corresponding naphthalenediones. nih.gov This method allows for the synthesis of regiospecifically substituted naphthalenes. nih.gov
Furthermore, the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) with aromatic aldehydes and methyl carbamate, catalyzed by p-toluenesulfonic acid in aqueous media, leads to the formation of 4-aryl-3,4-dihydronaphtho[3,4-e] prepchem.comcdnsciencepub.comoxazine-2,5,10-triones. researchgate.net This reaction showcases a green and efficient method for creating fused ring systems based on the naphthalenedione core. researchgate.net
Diels-Alder Reactions for Naphthalenedione Core Formation
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis and provides a highly efficient route to six-membered rings, including the core structure of naphthalenediones. youtube.commdpi.comyoutube.com This reaction typically involves a conjugated diene and a dienophile. youtube.com
For the synthesis of naphthalene derivatives, a diene such as 1,3-butadiene (B125203) can react with a suitable dienophile. youtube.com The resulting cyclohexene (B86901) derivative can then be aromatized to form the naphthalene ring system. youtube.com For example, the reaction of 1,4-naphthoquinone (acting as a dienophile) with 1,3-butadiene yields an adduct that, upon oxidation, can lead to anthraquinone. youtube.com This principle can be adapted to synthesize methylated naphthalenediones by using appropriately substituted dienes or dienophiles.
A versatile approach to functionalized hydroanthraquinones involves the Diels-Alder reaction of 2-substituted naphthoquinones with various dienes. nih.gov This method allows for the creation of highly substituted systems with multiple stereogenic centers under mild conditions and in high yields. nih.gov The regioselectivity of these reactions can be controlled by substituents on the dienophile. nih.gov
The intramolecular Diels-Alder reaction has also been employed in the synthesis of complex natural products containing the naphthalene core. organic-chemistry.org
Organocatalytic and Stereoselective Synthesis
The development of organocatalysis has provided powerful tools for the stereoselective synthesis of complex molecules, including precursors to methylated naphthalenediones. Chiral organocatalysts can facilitate enantioselective reactions, leading to the formation of a specific stereoisomer.
While direct organocatalytic synthesis of methylated naphthalenediones is an emerging area, the principles of organocatalysis are highly applicable. For instance, chiral catalysts can be used in Michael additions to α,β-unsaturated compounds, a key step in many synthetic routes to functionalized ring systems.
Derivatization and Functionalization Strategies
These strategies involve modifying a pre-existing naphthalenedione core to introduce methyl groups or other functionalities. Nucleophilic addition reactions are particularly important in this context.
Nucleophilic Addition Reactions, including Michael Addition
Nucleophilic addition is a fundamental reaction of carbonyl compounds, including the ketone moieties of naphthalenediones. youtube.comlibretexts.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a new bond. libretexts.org
The Michael addition, or conjugate addition, is a specific type of nucleophilic addition that is particularly relevant to the derivatization of naphthalenediones. wikipedia.orgchemeurope.comyoutube.commasterorganicchemistry.com In a Michael reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl system. wikipedia.orgchemeurope.com Naphthalenediones, being α,β-unsaturated ketones, are excellent Michael acceptors. youtube.com
This reaction allows for the introduction of a wide variety of substituents at the 3-position of the 1,4-naphthoquinone ring. For example, stabilized carbanions, such as those derived from malonates or nitroalkanes, can act as Michael donors. organic-chemistry.org This C-C bond-forming reaction is a powerful tool for elaborating the naphthalenedione scaffold. chemeurope.com
The general mechanism involves the formation of an enolate (the Michael donor) which then attacks the β-position of the naphthalenedione (the Michael acceptor). masterorganicchemistry.com This is a thermodynamically controlled process. organic-chemistry.org The resulting enolate is then protonated to give the final product. masterorganicchemistry.com The use of chiral catalysts can render these additions enantioselective. organic-chemistry.org
Novel 2-methyl-1,4-naphthoquinone derivatives with varying side chain lengths at the 3-position have been synthesized, demonstrating the utility of these derivatization strategies. nih.gov
Amine Substitution Reactions on the Naphthalenedione Ring
The introduction of amine functionalities onto the naphthalenedione scaffold is a significant area of research, leading to compounds with diverse chemical properties. The core of this methodology often involves the nucleophilic substitution on a pre-existing naphthalenedione ring, such as 2-methyl-1,4-naphthoquinone (menadione).
Amines, acting as nucleophiles, can be introduced onto the naphthalenedione ring system. libretexts.orgchemistryguru.com.sg The reaction of amines with alkyl halides is a classic example of nucleophilic substitution to form new C-N bonds. youtube.comlibretexts.orgmasterorganicchemistry.com However, a common issue is multiple alkylations, as the newly formed amine can also act as a nucleophile, leading to secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comchemguide.co.uk A more controlled method for amine synthesis is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as the nucleophile to react with an alkyl halide, forming a primary amine after hydrolysis. libretexts.org
In the context of naphthalenediones, direct substitution reactions are possible. For instance, 2,3-dichloro-1,4-naphthoquinone serves as a starting material where the chloro groups can be displaced by various amines. unt.edunih.gov This approach allows for the synthesis of 2,3-diamino-substituted naphthoquinones.
Recent studies have demonstrated the synthesis of novel vitamin K3 (menadione) derivatives through reactions with nucleophiles containing heterocyclic rings. ias.ac.in In these syntheses, 2-methyl-1,4-naphthoquinone is reacted with various heterocyclic amines. The reaction conditions can be tailored, for example, by using chloroform (B151607) with triethylamine (B128534) (TEA) or ethanol (B145695) at room temperature. ias.ac.in These reactions yield amino-substituted naphthalenedione derivatives, and the products can be purified using column chromatography. ias.ac.in
The functionalization of 1,2-naphthoquinone-4-sulfonic acid salts with amines presents another route. nih.gov These reactions can proceed via three main pathways: substitution of the sulfonate by secondary amines, substitution by primary amines followed by isomerization, or a double addition of primary amines. nih.gov
The following table summarizes selected amine substitution reactions on the 2-methyl-1,4-naphthoquinone ring.
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Product | Ref |
| 2-Methyl-1,4-naphthoquinone | 1-Piperonylpiperazine | Chloroform/Triethylamine | 2-Methyl-3-(4-piperonylpiperazin-1-yl)naphthalene-1,4-dione | ias.ac.in |
| 2-Methyl-1,4-naphthoquinone | 1-(2-Furoyl)piperazine | Chloroform/Triethylamine | 2-(4-(Furan-2-carbonyl)piperazin-1-yl)-3-methylnaphthalene-1,4-dione | ias.ac.in |
| 2-Methyl-1,4-naphthoquinone | 1-(2-Aminoethyl)piperidine | Ethanol | 2-Methyl-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione | ias.ac.in |
| 2-Methyl-1,4-naphthoquinone | 1-(2-Aminoethyl)pyrrolidine | Ethanol | 2-Methyl-3-((2-(pyrrolidin-1-yl)ethyl)amino)naphthalene-1,4-dione | ias.ac.in |
| 2-Methyl-1,4-naphthoquinone | 2,6-Dimethylmorpholine | Ethanol | 2-(2,6-Dimethylmorpholino)-3-methylnaphthalene-1,4-dione | ias.ac.in |
Introduction of Various Alkyl and Heterocyclic Substituents
The alkylation of the naphthalenedione ring is a key method for generating a wide array of derivatives. One of the most effective methods for the free radical alkylation of menadione is the Kochi-Anderson method, which involves the reaction of menadione with a carboxylic acid in the presence of silver(I) nitrate (B79036) and ammonium or potassium peroxydisulfate. nih.gov This method has been successfully used for the alkylation of menadione with bromoalkyl-substituted carboxylic acids, yielding the desired products in good yields. beilstein-journals.org
However, when using carboxylic acids containing nitrogenous heterocycles as substituents, the reaction can be complicated by the competing Minisci reaction. nih.govbeilstein-journals.org The Minisci reaction is a nucleophilic radical substitution that occurs under similar conditions to the Kochi-Anderson reaction, potentially leading to the formation of polymeric pyridine (B92270) derivatives and low yields of the desired alkylated menadione product. nih.govbeilstein-journals.org
Another approach for the methylation of 1,4-naphthoquinone involves the use of methylboronic acid in the presence of a rhodium complex catalyst, which has been shown to produce menadione in a 31% isolated yield. nih.govbeilstein-journals.org Bismuth catalyst systems have also been explored for the methylation and alkylation of quinone derivatives. nih.govbeilstein-journals.org Additionally, menadione can be coupled with alkyl iodides in the presence of benzoyl peroxide to form C3-alkylated products with yields ranging from 68% to 93%. mdpi.com
The introduction of heterocyclic substituents can also be achieved through various synthetic strategies. For instance, the reaction of 2-bromo-1,4-naphthoquinone with phenols in the presence of a base like cesium carbonate or potassium fluoride (B91410) on alumina (B75360) can produce a library of phenoxy-1,4-naphthoquinone derivatives. rsc.org Furthermore, rhodium-catalyzed transformations of (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds can lead to the synthesis of functionalized naphtho[2,1-d]oxazoles. acs.org
The following table details various methods for introducing alkyl and heterocyclic substituents onto the naphthalenedione ring.
| Naphthalenedione Substrate | Reagent(s) | Method/Catalyst | Product Type | Yield | Ref |
| Menadione (2-methyl-1,4-naphthoquinone) | Carboxylic Acid, AgNO₃, (NH₄)₂S₂O₈ | Kochi-Anderson Reaction | Alkylated Menadione | Varies | nih.gov |
| 1,4-Naphthoquinone | Methylboronic Acid | [Cp*RhCl₂]₂ | Menadione | 31% | nih.govbeilstein-journals.org |
| Menadione | Alkyl Iodide, Benzoyl Peroxide | Radical Reaction | C3-Alkylated Menadione | 68-93% | mdpi.com |
| 2-Bromo-1,4-naphthoquinone | Phenols, Base (e.g., Cs₂CO₃) | Nucleophilic Substitution | 2-Phenoxy-1,4-naphthoquinone Derivatives | Low to Excellent | rsc.org |
| (Oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyls | Rh(II) catalyst | Intramolecular C-H Insertion | Naphtho[2,1-d]oxazoles | Varies | acs.org |
Synthesis of Bis-Naphthalenedione and Conjugated Systems
The synthesis of molecules containing two linked naphthalenedione units, known as bis-naphthalenediones, has garnered significant interest. nih.govbenthamdirect.com These complex structures can be assembled through various synthetic routes. One common strategy involves the reaction of 2-hydroxynaphthalene-1,4-dione (lawsone) with aldehydes. For example, the reaction of lawsone with 4-hydroxybenzaldehyde (B117250) in the presence of a catalyst like indium(III) chloride can lead to the formation of a bis-naphthoquinone analogue, 3,3'-(4-hydroxyphenylmethylene)bis(2-hydroxynaphthalene-1,4-dione). nih.gov This reaction proceeds through the nucleophilic addition of lawsone to an intermediate formed from the aldehyde. nih.gov
Another method for creating symmetrical bis-naphthalenedione derivatives involves the reaction of menadione with dithiols. nih.gov This approach has been shown to be highly effective for producing these types of molecules. nih.gov The acetate-polymalonate pathway is a biosynthetic route responsible for producing naturally occurring bis-1,4-naphthoquinones like chitranone (B1204798) and diospyrin. nih.gov
Conjugated naphthalenedione systems, which feature alternating single and multiple bonds, are also an important class of compounds. These systems can be synthesized by introducing various functional groups onto the naphthalenedione core. For instance, menadione derivatives functionalized with organochalcogenic moieties (containing sulfur, selenium, or tellurium) have been synthesized. beilstein-journals.orgacs.org One method involves the bromination of menadione, followed by treatment with ditellurides, a disulfide, or a diselenide to yield the respective chalcogen-containing derivatives. beilstein-journals.org Another route involves the reaction of propargyl alkylated lawsone with diorganoyl dichalcogenides in the presence of a copper iodide catalyst to form chalcogen-functionalized naphthoquinones. acs.org
The following table provides examples of synthetic routes to bis-naphthalenedione and conjugated systems.
| Starting Material(s) | Reagent(s)/Catalyst | Product Type | Ref |
| 2-Hydroxynaphthalene-1,4-dione, 4-Hydroxybenzaldehyde, 4H-1,2,4-Triazol-4-amine | InCl₃ | Bis-naphthoquinone | nih.gov |
| Menadione | Dithiols | Symmetrical Bis-naphthalenedione | nih.gov |
| Brominated Menadione | Ditellurides, Disulfides, Diselenides | Organochalcogen-functionalized Menadione | beilstein-journals.org |
| Propargyl alkylated lawsone, Diphenyl diselenide | Copper Iodide (CuI) | Selenium-conjugated Naphthoquinone | acs.org |
Chemical Reactivity and Mechanistic Studies of Methylated Naphthalenediones
Redox Chemistry and Electron Transfer Pathways
The chemical reactivity of 2-methyl-1,4-naphthalenedione, also known as menadione (B1676200), is central to its biological effects and is dominated by its redox properties. The quinone structure allows it to accept electrons, leading to the formation of reactive intermediates that can participate in various cellular reactions.
One- and Two-Electron Reduction Mechanisms to Semiquinones and Hydroquinones
The reduction of menadione can proceed through one- or two-electron transfer mechanisms, yielding a semiquinone radical anion or a hydroquinone (B1673460), respectively. semanticscholar.orgresearchgate.net One-electron reduction, often catalyzed by flavoenzymes such as NADPH-cytochrome P-450 reductase, results in the formation of an unstable semiquinone radical. semanticscholar.orgnih.govnih.gov This intermediate is a key player in the redox cycling of menadione.
In contrast, two-electron reduction, primarily carried out by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, directly produces a stable hydroquinone (menadiol). semanticscholar.orgresearchgate.netresearchgate.net This pathway is generally considered a detoxification route as it bypasses the formation of the reactive semiquinone intermediate. semanticscholar.orgnih.gov The balance between one- and two-electron reduction pathways is crucial in determining the cytotoxic potential of menadione. nih.gov
| Reduction Pathway | Key Enzyme(s) | Product | Implication |
| One-Electron Reduction | NADPH-cytochrome P-450 reductase | Semiquinone radical | Leads to redox cycling and ROS generation |
| Two-Electron Reduction | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Hydroquinone (Menadiol) | Detoxification pathway, avoids semiquinone formation |
Generation of Reactive Oxygen Species (ROS) via Redox Cycling
The semiquinone radical formed from the one-electron reduction of menadione is highly reactive and can readily donate its electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical (O₂⁻). researchgate.netnih.govnih.gov This process, known as redox cycling, can lead to the generation of a cascade of reactive oxygen species (ROS). semanticscholar.orgnih.govnih.gov The superoxide anion can be converted to hydrogen peroxide (H₂O₂) by superoxide dismutase. researchgate.netnih.gov Subsequently, in the presence of transition metals, hydrogen peroxide can be converted to the highly reactive hydroxyl radical via Fenton and Haber-Weiss reactions. mdpi.com This futile cycling consumes cellular reducing equivalents, such as NADPH, and leads to a state of oxidative stress. semanticscholar.orgnih.govnih.gov
The generation of ROS is a key mechanism behind the biological activities of menadione. nih.gov The overproduction of ROS can cause damage to vital cellular components including lipids, proteins, and nucleic acids. nih.gov
Enzymatic Redox Cycling and Involved Reductases (e.g., NADPH-cytochrome P-450 reductase)
The enzymatic redox cycling of menadione is primarily facilitated by one-electron transfer flavoenzymes. NADPH-cytochrome P-450 reductase is a key enzyme in this process, utilizing NADPH as an electron donor to reduce menadione to its semiquinone radical. nih.govnih.govnih.govnih.govosti.gov This reaction preferentially diverts electrons from their normal path to cytochrome P450 enzymes, which can inhibit CYP-mediated metabolism. nih.govresearchgate.net
While NADPH-cytochrome P-450 reductase promotes the one-electron reduction that fuels redox cycling, other enzymes like DT-diaphorase (NQO1) counteract this by performing a two-electron reduction to the more stable hydroquinone, thereby preventing the formation of the semiquinone and subsequent ROS production. nih.govnih.gov The relative activities of these opposing enzymes within a cell can therefore dictate the extent of menadione-induced oxidative stress. nih.gov
Covalent Adduct Formation and Alkylation Mechanisms
Beyond its redox cycling capabilities, menadione can also act as an electrophile, reacting with cellular nucleophiles to form covalent adducts. This process, often linked to its bioreduction, is another important aspect of its chemical reactivity and biological impact.
Reaction with Cellular Nucleophiles (e.g., thiols, glutathione)
Menadione readily reacts with cellular nucleophiles, particularly those containing thiol groups, such as glutathione (B108866) (GSH) and cysteine residues in proteins. nih.govcore.ac.uk The reaction with GSH can occur through two primary mechanisms: direct conjugation and oxidation. nih.govnih.gov The direct reaction leads to the formation of a menadione-GSH conjugate. nih.govnih.gov Concurrently, the redox cycling of menadione can lead to the oxidation of GSH to glutathione disulfide (GSSG). nih.govnih.gov Studies in isolated rat hepatocytes have shown that menadione metabolism leads to a dose-dependent decrease in intracellular GSH levels, with oxidation to GSSG being the major contributor, followed by conjugate formation and the formation of protein-GSH mixed disulfides. nih.gov
The depletion of intracellular GSH, a critical antioxidant, can render cells more susceptible to oxidative damage. core.ac.uk Furthermore, menadione can directly modify protein sulfhydryl groups through arylation and oxidation, potentially leading to the inhibition of key enzymes involved in cellular metabolism and signaling. nih.govcore.ac.uk
| Nucleophile | Reaction Type | Product(s) | Consequence |
| Glutathione (GSH) | Conjugation | Menadione-GSH conjugate | Depletion of GSH |
| Glutathione (GSH) | Oxidation | Glutathione disulfide (GSSG) | Depletion of GSH, Oxidative Stress |
| Protein Thiols | Arylation/Oxidation | Protein adducts, Mixed disulfides | Enzyme inhibition, Altered protein function |
Bioreductive Alkylation Processes
The term "bioreductive alkylation" refers to a process where the quinone is enzymatically reduced to a more reactive species that can then act as an alkylating agent. nih.govnih.gov In the context of menadione, its one- and two-electron reduction products can exhibit enhanced reactivity towards nucleophiles. nih.govresearchgate.net For instance, the reduction of certain naphthoquinone derivatives can lead to the formation of species that can alkylate DNA, causing strand breaks. nih.govnih.gov This highlights a mechanism where the metabolic activation of the quinone is a prerequisite for its covalent interaction with critical cellular macromolecules.
1 Isomerization and Aromatization Reactions
While naphthalenediones are stable conjugated systems, their reactivity can lead to isomerization and aromatization, particularly through their reduced forms. The direct isomerization of the stable 2-methyl-1,4-naphthoquinone is not a commonly reported pathway. However, upon reduction to the hydroquinone (2-methyl-1,4-naphthalenediol), the molecule exists in equilibrium with its tautomeric keto forms. libretexts.org This keto-enol tautomerism is fundamental to the chemistry of carbonyl compounds and their corresponding enols. The fully aromatic naphthalenediol is the 'enol' form in this system.
Aromatization is a key reaction in the synthesis of naphthoquinones from precursors such as tetralones. researchgate.net For instance, substituted α-tetralones can be converted into hydroxynaphthalenes, which are then aromatized to form the naphthol ring system. researchgate.net Subsequent oxidation yields the target naphthoquinone. While this is a synthetic route to the quinone, it highlights the transformation of a non-aromatic ring into an aromatic one. The reverse process, the aromatization of a naphthalenedione, typically involves the reduction to the hydroquinone, which is a stable aromatic diol.
2 Oxidation Reactions beyond Quinone Formation
Although 2-methyl-1,4-naphthoquinone is itself an oxidation product, it can undergo further oxidation under specific conditions, leading to degradation or the formation of other oxidized species. The synthesis of menadione from 2-methylnaphthalene (B46627) often employs strong oxidizing agents like chromium(VI) oxide, hydrogen peroxide with sulfuric acid, or cerium(IV) ammonium (B1175870) nitrate (B79036). cdnsciencepub.comnih.govhuji.ac.ilscientific.netresearchgate.net The use of these powerful reagents can potentially lead to over-oxidation or the formation of byproducts if reaction conditions are not carefully controlled.
In biological contexts, menadione is known to induce oxidative stress. mdpi.com This occurs through redox cycling, where the quinone is reduced to a semiquinone radical which then reacts with molecular oxygen to produce superoxide radicals, regenerating the quinone for further cycles. mdpi.comnih.gov This process can lead to the oxidation and damage of various biomolecules. nih.gov Furthermore, the α,β-unsaturated carbonyl system in menadione makes it susceptible to nucleophilic addition (alkylation), and the resulting adducts can also undergo autoxidation, perpetuating the generation of reactive oxygen species. nih.gov The oxidative degradation of side chains is a known photochemical pathway for some quinolone structures, which can serve as an analogy for potential reactions of substituted naphthalenediones. mdpi.com
Biological Activities and Molecular Mechanisms of Methylated Naphthalenediones
Enzyme Interaction and Inhibition Studies
The chemical reactivity of the naphthalenedione ring system, often enhanced by methylation, allows these compounds to interact with a range of enzymes, frequently resulting in the inhibition of their catalytic activity. These interactions are central to the observed biological effects of methylated naphthalenediones.
The rise of antibiotic resistance, largely driven by the enzymatic degradation of β-lactam antibiotics by β-lactamases, has spurred the search for effective inhibitors of these enzymes. nih.gov Naphthalenedione compounds have emerged as potential candidates in this endeavor.
One study reported the inhibitory effect of 1,4-naphthalenedione, a compound closely related to methylated naphthalenediones, on β-lactamase activity. nih.gov This phytochemical, isolated from the plant Holoptelea integrifolia, was shown to inhibit the enzymatic activity of β-lactamase purified from a resistant strain of Staphylococcus aureus. nih.gov Molecular docking studies further supported this finding, indicating that 1,4-naphthalenedione can fit into the active site of the β-lactamase enzyme. nih.gov This suggests that the naphthalenedione scaffold could serve as a template for developing novel β-lactamase inhibitors.
| Compound | Enzyme | Organism | Key Finding |
|---|---|---|---|
| 1,4-Naphthalenedione | Beta-Lactamase | Staphylococcus aureus | Inhibits enzymatic activity; fits into the active site. nih.gov |
DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. nih.gov Their importance in cell proliferation has made them a key target for anticancer drugs. nih.gov Several methylated naphthalenedione derivatives have been investigated for their ability to modulate topoisomerase activity.
A novel naphthoquinone adduct, 12,13-dihydro-N-methyl-6,11,13-trioxo-5H-benzo nih.govnih.govcyclohepta[1,2-b]naphthalen-5,12-imine (TU100), has been shown to be an effective inhibitor of both topoisomerase I and II. This compound prevents the enzymes from relaxing supercoiled plasmid DNA. Interestingly, the mechanism of action does not involve intercalation into the DNA, a common mechanism for other topoisomerase inhibitors. Instead, pre-incubation of the topoisomerase enzyme with TU100 significantly decreases the concentration required for 50% inhibition (IC₅₀), suggesting that TU100 is a slow-acting inhibitor that directly targets the enzyme.
Furthermore, 1,2-naphthoquinone (B1664529), a metabolite of naphthalene (B1677914), acts as a poison for human topoisomerase IIα and IIβ, leading to an increase in double-stranded DNA breaks. nih.govnih.govresearchgate.netacs.orgacs.org This compound is more effective against the topoisomerase IIα isoform. nih.govnih.govacs.org Mechanistic studies indicate that 1,2-naphthoquinone functions as a covalent poison, forming an adduct with the protein, which is distinct from interfacial poisons that interact non-covalently at the enzyme-DNA interface. nih.govacs.org
| Compound | Enzyme Target | Mechanism of Action | Key Finding |
|---|---|---|---|
| TU100 | Topoisomerase I and II | Slow-acting inhibitor, direct enzyme interaction | Inhibits relaxation of supercoiled DNA without intercalating. |
| 1,2-Naphthoquinone | Topoisomerase IIα and IIβ | Covalent poison | Increases double-stranded DNA breaks; more potent against Topo IIα. nih.govnih.govresearchgate.netacs.orgacs.org |
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of a wide array of client proteins, many of which are implicated in cancer development and progression. nih.gov This makes Hsp90 an attractive target for cancer therapy.
A series of 1,4-naphthoquinone (B94277) derivatives have been identified as a new class of Hsp90 inhibitors. nih.gov Structure-activity relationship (SAR) studies have been conducted on these compounds, revealing that certain analogues exhibit potent inhibitory activity with low micromolar IC₅₀ values in anti-proliferation and Her2 degradation assays. nih.gov Molecular docking and dynamics simulations have helped to identify the putative binding site of these naphthoquinone derivatives within the Hsp90 protein. The interactions with key amino acid residues, such as Val136, Phe138, Tyr139, Val150, Trp162, and Val186, are thought to be responsible for the inhibition of Hsp90 activity. nih.gov
| Compound Series | Enzyme Target | Binding Site Residues | Observed Effect |
|---|---|---|---|
| 1,4-Naphthoquinone derivatives | Hsp90 | Val136, Phe138, Tyr139, Val150, Trp162, Val186 | Inhibition of Hsp90-dependent luciferase refolding, anti-proliferative activity, and Her2 degradation. nih.govnih.gov |
Gamma-glutamyl carboxylase (GGCX) is a vital enzyme responsible for the post-translational modification of vitamin K-dependent proteins, which are crucial for blood coagulation and bone metabolism. wikipedia.orguniprot.org The enzyme catalyzes the carboxylation of glutamate (B1630785) residues to form gamma-carboxyglutamate (B555490) (Gla). wikipedia.org
Compounds with a 2-methyl-1,4-naphthoquinone ring, the core structure of vitamin K, are central to GGCX activity. nih.govmdpi.com Synthetic derivatives of 2-methyl-1,4-naphthoquinone with varying side chain lengths at the 3-position have been synthesized and evaluated for their ability to modulate GGCX activity. nih.gov Derivatives with C-14 and C-16 tails demonstrated the highest in vitro bioactivity, leading to a 2 to 2.5-fold higher synthesis of carboxylated osteocalcin (B1147995) in MG63 cells compared to menaquinone-4 (MK-4), a form of vitamin K2. nih.gov Interestingly, at higher concentrations, some of these peptide-conjugated 2-methyl-1,4-naphthoquinone derivatives can act as potent inhibitors of the carboxylation reaction. nih.gov For instance, γ-2-(methyl-1,4-naphthoquinonyl-3)butyryl-Glu-Glu-Leu-OMe is a good substrate at low concentrations with a Km of approximately 50 µM, but becomes an inhibitor at higher concentrations. nih.gov
| Compound | Enzyme | Effect | Key Finding |
|---|---|---|---|
| 2-Methyl-1,4-naphthoquinone derivatives (C14 and C16 tails) | Gamma-Glutamyl Carboxylase | Activator | Higher in vitro bioactivity than menaquinone-4 (MK-4). nih.gov |
| γ-2-(methyl-1,4-naphthoquinonyl-3)butyryl-Glu-Glu-Leu-OMe | Gamma-Glutamyl Carboxylase | Substrate/Inhibitor | Acts as a substrate at low concentrations (Km ≈ 50 µM) and an inhibitor at high concentrations. nih.gov |
DNA methylation is a key epigenetic modification that plays a crucial role in gene regulation. DNA methyltransferases (DNMTs) catalyze the transfer of a methyl group to DNA, a process that is often dysregulated in diseases like cancer. frontiersin.orgfrontiersin.org
Plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone), a naturally occurring methylated naphthalenedione, has been identified as an inhibitor of DNMTs. researchgate.net It has been shown to inhibit the activity of SaTrmK, a tRNA methyltransferase from Staphylococcus aureus, with one study reporting 93% inhibition at a concentration of 5 µM. researchgate.net The proposed mechanism involves the covalent attachment of plumbagin to a cysteine residue (Cys92) in the enzyme's active site. researchgate.net Other studies have also suggested that plumbagin can inhibit DNMT activity, potentially through non-covalent binding to the catalytic site.
| Compound | Enzyme Target | Organism | Inhibitory Activity | Mechanism |
|---|---|---|---|---|
| Plumbagin | SaTrmK (tRNA methyltransferase) | Staphylococcus aureus | 93% inhibition at 5 µM | Covalent attachment to Cys92. researchgate.net |
Nucleic Acid Interactions
The planar aromatic structure of naphthalenediones facilitates their interaction with nucleic acids, primarily DNA. These interactions can occur through various modes, including intercalation between base pairs and binding to the grooves of the DNA helix, leading to structural changes and potential genotoxicity.
Several methylated naphthalenediones have been studied for their DNA-binding properties. Plumbagin has been shown to interact with calf thymus DNA (ctDNA), forming a stable complex. frontiersin.org Spectroscopic and hydrodynamic studies suggest that plumbagin binds to the minor groove of the DNA. frontiersin.orgresearchgate.net The binding constant for this interaction has been calculated to be 6.92 × 10⁴ M⁻¹. frontiersin.org Molecular docking studies support this finding, revealing the formation of hydrogen bonds with nitrogenous bases within the minor groove. frontiersin.org Plumbagin has also been reported to induce DNA damage in cells. nih.govmdpi.com
Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), another methylated naphthalenedione, is also known to interact with and modify DNA, particularly in rapidly dividing cells. nih.gov Electrochemical studies of extracts from Juglans nigra (black walnut), which are rich in juglone, have shown that these compounds can bind to DNA through a combination of electrostatic and intercalative modes. mdpi.com
Furthermore, 2-methyl-1,4-naphthoquinone (menadione) can act as a photosensitizer, and upon irradiation with near-UV light, it can induce one-electron oxidation of DNA bases. nih.govoup.com This process can lead to the formation of crosslinks within the DNA structure. nih.gov Studies have also shown that under UVA irradiation, menadione (B1676200) can directly react with the adenine (B156593) base in DNA, forming a covalent adduct. nih.gov
| Compound | Interaction with DNA | Binding Mode | Binding Constant (K) | Key Finding |
|---|---|---|---|---|
| Plumbagin | Binds to calf thymus DNA (ctDNA) | Minor groove binding | 6.92 × 10⁴ M⁻¹ | Forms a stable complex with DNA. frontiersin.orgresearchgate.net |
| Juglone | Interacts with and modifies DNA | Electrostatic and intercalative | Not specified | Can cause DNA modifications in rapidly dividing cells. nih.govmdpi.com |
| 2-Methyl-1,4-naphthoquinone (Menadione) | Induces photo-oxidation and forms adducts | Covalent adduct formation with adenine | Not applicable | Acts as a photosensitizer leading to DNA damage. nih.govoup.comnih.gov |
DNA Intercalation and Alkylation Mechanisms
Naphthoquinones, including methylated derivatives, can exert their biological effects through various mechanisms, one of which involves direct interaction with DNA. mdpi.com These compounds, characterized by their aromatic cyclic structure, can act as both intercalating and alkylating agents within the DNA double helix. mdpi.com
Intercalation is a process where the planar aromatic part of a molecule, like a naphthalenedione, inserts itself between the base pairs of the DNA. nih.gov This insertion can cause structural distortions in the DNA, potentially leading to the inhibition of crucial cellular processes like DNA replication and transcription, which are fundamental for cell growth and survival. nih.govnih.gov While some novel naphthoquinone derivatives with modified structures, such as TU100, have been shown not to intercalate despite structural similarities to known intercalators like anthracyclines, the general class of naphthoquinones is recognized for this mode of action. nih.gov The ability of these small molecules to bind to DNA through intercalation is a key aspect of their potential as anticancer agents. nih.gov
Alkylation refers to the addition of an alkyl group to DNA bases. mdpi.com This modification can lead to DNA damage. The cytotoxicity of many quinone analogues is associated with their ability to induce the formation of semiquinone radicals. These radicals can then produce highly reactive species like hydroxyl radicals, which are known to cause DNA strand breaks. koreascience.kr While the primary mechanism for many naphthoquinones involves redox cycling and oxidative stress, their capacity to act as alkylating agents contributes to their DNA-damaging effects. mdpi.com
G-quadruplex Targeting by Naphthalene Diimides and Derivatives
G-quadruplexes (G4s) are non-canonical, four-stranded nucleic acid structures that form in guanine-rich sequences of DNA and RNA. nih.govoup.com These structures are found in key genomic regions, such as telomeres and oncogene promoters, and are involved in vital cellular processes like gene expression and telomere maintenance. oup.comnih.gov Consequently, G4s have emerged as promising targets for anticancer therapies. acs.orgnih.gov
Naphthalene diimides (NDIs) are a prominent class of small molecules that have shown significant promise as G4-targeting ligands. nih.govacs.orgnih.gov Their planar aromatic core allows them to bind with high affinity to the G-quartets—the planar arrangement of four guanine (B1146940) bases that form the core of the G4 structure—primarily through π-stacking interactions. nih.govoup.com This interaction stabilizes the G4 structure, which can interfere with specific cancer-related cellular pathways. acs.orgnih.gov
The binding of NDIs to G-quadruplexes is a multifaceted process:
Binding Modes and Stoichiometry : NDIs typically bind to G4s by stacking on the outer G-quartets. acs.orgnih.gov Common binding stoichiometries are 1:1 and 1:2 (DNA/NDI), indicating one or two NDI molecules stacking on the terminal quartets. acs.orgnih.gov However, higher stoichiometries have been observed, suggesting that NDIs can also interact with the grooves and loops of the G4 structure. acs.orgnih.gov In some cases, NDIs can even mediate the interaction between two G-quadruplexes. nih.gov
Selectivity : A crucial aspect of NDI-based ligands is their selectivity for G4 DNA over the much more abundant duplex DNA in the cell. acs.orgnih.gov Many NDI derivatives have been developed that show high G4-over-duplex selectivity, which is essential for minimizing off-target effects. nih.govacs.orgnih.gov For instance, conjugating NDI with bulky groups like β-cyclodextrins can sterically hinder interaction with duplex DNA, thereby enhancing selectivity for parallel G-quadruplexes. mdpi.com
Conformation-Specific Probes : Some core-extended naphthalene diimides (cex-NDIs) have been designed to act as fluorescent probes that can distinguish between different G4 conformations (e.g., parallel, hybrid, antiparallel) and duplex DNA based on changes in their fluorescence intensity. mdpi.com The fluorescence of a DNA-bound cex-NDI correlates with the extent of its stacking interactions with the specific DNA target. mdpi.com
The interaction of NDIs with G4s can lead to significant biological consequences, including the inhibition of telomerase activity and the regulation of gene transcription, making them potent anticancer agents. oup.com Their versatility is further enhanced by the ability to modify their core structure with various side chains to improve properties like cell membrane permeability and target interaction. nih.gov
| NDI Derivative Type | Primary Binding Mode | Common Stoichiometry (DNA:NDI) | Key Feature | Reference |
|---|---|---|---|---|
| Standard NDIs | π-stacking on outer G-quartets | 1:1, 1:2 | High affinity and stabilization of G4 structures. | nih.govacs.orgnih.gov |
| Core-Extended NDIs (cex-NDIs) | Groove, outer quartet, or intercalation depending on G4 conformation | Variable | Acts as a conformation-sensitive fluorescent probe. | mdpi.com |
| NDI-β-Cyclodextrin Conjugates | Stacking on G-quartet with steric hindrance for duplex DNA | Not specified | Improved selectivity for parallel G-quadruplexes. | mdpi.com |
| NDI-Naphthalimide Dyads | Sandwich-like conformation fitting into multimeric G4 binding pockets | Not specified | Designed to target multimeric G-quadruplexes found in telomeres. | oup.com |
Modulation of Cellular Signaling and Stress Responses
Disruption of Redox Homeostasis
Methylated naphthalenediones, like other naphthoquinones such as plumbagin and menadione (2-methyl-1,4-naphthoquinone), can significantly disrupt the redox balance within cells. nih.govnih.govnih.govnih.gov A primary mechanism for this disruption is through redox cycling. nih.govnih.govresearchgate.net
In this process, the naphthoquinone is reduced to a semiquinone radical by cellular reductases. koreascience.kr This radical can then transfer an electron to molecular oxygen, generating superoxide (B77818) anion radicals and regenerating the parent quinone, which can then re-enter the cycle. koreascience.krnih.gov This futile cycling leads to the continuous production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. nih.govnih.govresearchgate.net
The consequences of this ROS generation are manifold:
Oxidative Stress : The accumulation of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. nih.govnih.gov
Depletion of Reductants : The redox cycling process consumes cellular reducing equivalents like NAD(P)H, further compromising the cell's redox state. nih.govnih.gov
Glutathione (B108866) Depletion : Some naphthoquinones can alter the levels of glutathione (GSH), a key endogenous antioxidant, contributing to the disruption of redox homeostasis. mdpi.com
For example, menadione has been shown to generate ROS via redox cycling, leading to rapid oxidation in both the cytosol and mitochondria of cells. nih.gov Similarly, plumbagin can induce superoxide formation through redox cycling and its cytotoxicity can be mediated by a copper-redox cycle mechanism, further highlighting the pro-oxidant nature of these compounds. nih.govnih.govoup.com This disruption of redox homeostasis is a critical component of the cytotoxic and apoptotic effects of methylated naphthalenediones. mdpi.comnih.gov
Induction of Apoptotic Pathways
Methylated naphthalenediones are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govnih.goviiarjournals.org This pro-apoptotic activity is often mediated through multiple interconnected signaling pathways, frequently initiated by the generation of reactive oxygen species (ROS). nih.govnih.govnih.gov
Key methylated naphthoquinones like juglone (5-hydroxy-1,4-naphthoquinone, which can be considered a hydroxylated and methylated naphthalene derivative in a broader sense) and menadione (2-methyl-1,4-naphthoquinone) serve as prominent examples of this activity.
Mechanisms of Apoptosis Induction:
ROS-Mediated Pathways: The production of ROS is a central event. For instance, juglone triggers apoptosis in non-small cell lung cancer (NSCLC) cells via a ROS-mediated PI3K/Akt pathway. nih.gov Plumbagin, another naphthoquinone, also induces apoptosis through ROS generation, which in turn inactivates the NF-κB pathway and activates a mitochondrial-mediated cascade. nih.gov The use of ROS scavengers can often reverse the apoptotic effects of these compounds, confirming the critical role of oxidative stress. nih.gov
Mitochondrial (Intrinsic) Pathway: This is a common pathway activated by methylated naphthalenediones. It involves:
Loss of Mitochondrial Membrane Potential (ΔΨm): Treatment with compounds like plumbagin and juglone leads to a decrease in the mitochondrial membrane potential, an early indicator of apoptosis. nih.goviiarjournals.orgejbiotechnology.info
Modulation of Bcl-2 Family Proteins: These compounds cause an upregulation of pro-apoptotic proteins like Bax and Bak and a downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.govnih.govacs.org
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which activates a cascade of caspases, particularly the initiator caspase-9 and the executioner caspase-3. nih.govnih.goviiarjournals.org The cleavage and activation of caspase-3 is a hallmark of apoptosis induced by these compounds. nih.govnih.govnih.gov
Cell Cycle Arrest: Before undergoing apoptosis, cells treated with methylated naphthalenediones often exhibit cell cycle arrest, typically at the G2/M or S phase. nih.goviiarjournals.orgacs.org This arrest prevents damaged cells from proliferating and can be a prelude to apoptosis. researchgate.net
The table below summarizes the apoptotic effects of representative naphthoquinones in different cancer cell lines.
| Compound | Cancer Cell Line | Key Mechanism | IC50 Value | Reference |
|---|---|---|---|---|
| Juglone | Non-Small Cell Lung Cancer (A549, LLC) | ROS-mediated PI3K/Akt pathway inhibition, Caspase-3 cleavage | 9.47 µM (A549), 10.78 µM (LLC) | nih.gov |
| Juglone | Human Endometrial Cancer (Ishikawa) | S phase arrest, ROS increase, mitochondrial pathway activation | 20.81 µM | acs.org |
| Juglone | Ovarian Cancer (OVCAR-3) | Nuclear fragmentation leading to apoptosis | 30 µM | frontiersin.org |
| Plumbagin | Non-Small Cell Lung Cancer (H460, H292, A549) | ROS-mediated, NF-κB inactivation, mitochondrial pathway | 6.1 µM (H460), 7.3 µM (H292), 10.3 µM (A549) | nih.gov |
| Plumbagin | Pancreatic Cancer | ROS-mediated, mitochondrial damage, Caspase-9 and -3 upregulation | Not specified | nih.gov |
| Menadione | Murine Pancreatic Acinar Cells | ROS generation via redox cycling | Not specified | nih.gov |
Alteration of Intracellular Polyamine Balance
Polyamines, such as putrescine, spermidine, and spermine, are small, positively charged molecules essential for cell growth, proliferation, and differentiation. nih.gov The maintenance of intracellular polyamine levels is tightly regulated through a balance of biosynthesis, catabolism, and transport. nih.gov Dysregulation of polyamine metabolism is often associated with cancer, where elevated polyamine concentrations are frequently observed. nih.gov
While direct studies on the effect of methylated naphthalenediones on polyamine balance are not extensively detailed in the provided context, the interplay between methylation processes and polyamine metabolism is a recognized area of cell biology. mdpi.comresearchgate.net Polyamine metabolism is linked to one-carbon metabolism, which provides the methyl groups necessary for DNA and other molecular methylation events via S-adenosylmethionine (SAM). mdpi.com
The synthesis of polyamines also consumes SAM, but in a decarboxylated form (dcSAM). mdpi.com This creates a potential link where compounds that affect general methylation processes could indirectly influence the polyamine pool. For instance, a decrease in polyamine synthesis can lead to an accumulation of dcSAM, which in turn can inhibit DNA methyltransferases (DNMTs), thereby affecting gene methylation. mdpi.com
Furthermore, metabolically stable methylated polyamine analogues are used as tools to study the specific functions of individual polyamines. nih.govnih.govspringernature.com These synthetic analogues can displace natural polyamines and alter cellular physiology. nih.gov For example, some α-methylated polyamine derivatives can substitute for natural polyamines to support cell proliferation under certain conditions. nih.gov The metabolic stability of these analogues varies; α-methylspermidine is quite stable, whereas α-methylspermine can be converted back to α-methylspermidine by polyamine oxidase. nih.gov This demonstrates that methylation at specific positions on the polyamine backbone can regulate their metabolic fate. nih.gov
Given that methylated naphthalenediones are known to participate in various cellular processes involving methylation and redox cycling, it is plausible that they could indirectly affect the delicate balance of intracellular polyamines, although specific research on this direct interaction is required for a complete understanding.
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of compounds like methylated naphthalenediones. These investigations analyze how chemical modifications to a core structure influence its efficacy and selectivity. For naphthoquinone and naphthalene diimide derivatives, SAR studies have provided valuable insights into their anticancer properties.
For Naphthoquinone Derivatives:
The cytotoxic effects of naphthoquinones are highly dependent on the nature and position of substituents on the naphthalene ring.
Influence of Methyl and other Groups: The presence of a methyl group is often critical for anticancer activity. nih.gov For instance, in a study of 2-anilinomethyl-1,4-naphthoquinones, the position of the substituent was found to be key, with 2-substituted derivatives showing greater cytotoxicity than 6-substituted ones. koreascience.kr
General Cytotoxicity: The cytotoxicity of quinone analogues is often linked to their ability to inhibit DNA topoisomerase II and generate ROS. koreascience.kr However, the specific chemical structure dictates the potency. Studies on various naphthoquinone derivatives have shown a wide range of cytotoxic activities against different cancer cell lines. koreascience.krnih.gov For example, juglone (5-hydroxy-1,4-naphthoquinone) and lawsone (2-hydroxy-1,4-naphthoquinone) serve as scaffolds for chemical modifications to enhance bioactivity. nih.gov
For Naphthalene Diimide (NDI) Derivatives:
SAR studies on NDIs have been extensively performed to improve their G-quadruplex targeting capabilities.
Substituents on the NDI Core: The anticancer activity and G4-binding affinity of NDIs are strongly influenced by the substituents on the diimide nitrogens and the naphthalene core. acs.orgnih.gov A systematic analysis of disubstituted, trisubstituted, and tetrasubstituted NDIs revealed that specific substitutions can enhance both G4 stabilization and antiproliferative activity against cancer cells, while showing lower toxicity to normal cells. acs.orgnih.gov
Improving Selectivity: Modifications are often aimed at increasing the selectivity for G4 DNA over duplex DNA. The introduction of bulky or charged side chains can modulate this selectivity. nih.govacs.orgnih.gov For example, attaching two β-cyclodextrins to an NDI core was shown to improve specificity for parallel G-quadruplex structures. mdpi.com
Modulating Binding Affinity: The thermodynamic profile of NDI-G4 binding is also subject to structural changes. While enthalpy is often the main driving force, the entropic contribution can vary depending on the ability of the substituents to displace water molecules upon binding. nih.gov
These SAR studies are instrumental in the rational design of new, more potent, and selective methylated naphthalenedione and NDI derivatives for therapeutic applications. acs.orgnih.govnih.gov
Influence of Substituent Type and Position on Molecular Mechanisms
The biological activity of methylated naphthalenediones is profoundly influenced by the position of the methyl group and the presence of other substituents on the naphthoquinone ring. These structural variations can alter the compound's redox potential, its ability to generate reactive oxygen species (ROS), and its interactions with biological macromolecules.
A key example is the comparison between different isomers of methylated juglones. Juglone, or 5-hydroxy-1,4-naphthoquinone, is a naturally occurring naphthalenedione. Its methylated derivatives, such as plumbagin (2-methyl-5-hydroxy-1,4-naphthoquinone) and 7-methyljuglone, exhibit distinct biological profiles. While both are cytotoxic, their mechanisms and potency can vary. For instance, plumbagin is known to induce apoptosis and cell cycle arrest in cancer cells through the generation of ROS and modulation of signaling pathways like ATM-p53. nih.govresearchgate.net The position of the methyl group in plumbagin, adjacent to the carbonyl group, is thought to be crucial for its reactivity.
The position of the methyl group also affects the molecule's ability to act as a bioreductive alkylating agent. Studies on 2- and 6-methyl-1,4-naphthoquinone (B15433) derivatives have shown that the placement of the methyl group influences their potential to be enzymatically reduced to a reactive species that can then alkylate cellular targets. eurekaselect.com This highlights the importance of the substitution pattern on the aromatic ring in determining the specific molecular mechanism of action.
Furthermore, the presence of other functional groups in conjunction with the methyl group can lead to synergistic or antagonistic effects. For example, the introduction of amino and chloro groups to the naphthalenedione ring, in addition to methylation, has been shown to modulate the anticancer activity of these compounds. nih.gov The interplay between the electronic effects of these substituents and the steric bulk of the methyl group can fine-tune the compound's interaction with its biological targets.
The generation of ROS is a common mechanism for many naphthoquinones. The position of the methyl group can influence the rate of redox cycling, a process where the quinone is repeatedly reduced and re-oxidized, leading to the formation of superoxide radicals and other ROS. researchgate.netnih.govnih.gov For example, menadione (2-methyl-1,4-naphthoquinone) is a well-known redox cycler. mdpi.com The electron-donating nature of the methyl group can affect the reduction potential of the quinone, thereby influencing the efficiency of ROS production.
The table below summarizes the influence of methyl group position on the biological activity of selected naphthalenedione derivatives.
| Compound Name | Methyl Group Position | Other Substituents | Observed Biological Activity | Putative Molecular Mechanism |
| Plumbagin | 2 | 5-hydroxy | Anticancer, Genotoxic | ROS generation, ATM-p53 activation nih.govresearchgate.net |
| 7-Methyljuglone | 7 | 5-hydroxy | Antimicrobial, Cytotoxic | Subversive substrate for mycothiol (B1677580) disulfide reductase nih.gov |
| Menadione | 2 | None | Redox cycling, Vitamin K activity | Electron transfer, Photosensitizer oup.comnih.gov |
| 6-Methyl-1,4-naphthoquinone | 6 | None | Bioreductive alkylating agent | Redox-activated alkylation eurekaselect.comnih.gov |
Stereochemical Considerations in Biological Activity
The direct methylation of the aromatic naphthalenedione ring does not typically introduce a chiral center, and thus, stereochemical considerations are often not a primary focus in the study of simple methylated naphthalenediones. Chirality in naphthalenedione derivatives usually arises from the introduction of chiral substituents or the partial saturation of the ring system.
While the broader class of naphthalenedione-containing natural products often possesses multiple chiral centers, leading to complex stereochemical relationships that are crucial for their biological activity, research specifically detailing the stereoisomers of "Naphthalenedione, methyl-" is limited. nih.gov The influence of stereochemistry would become significant if, for example, a methyl group were attached to a saturated carbon in a partially reduced naphthalenedione ring, or if the methyl group itself were part of a larger, chiral substituent. In such cases, the spatial arrangement of the methyl group could profoundly affect the molecule's ability to bind to its target, as seen in other classes of bioactive compounds. However, based on available research, there is a scarcity of studies focusing on the synthesis and comparative biological evaluation of enantiomers or diastereomers of simple methylated naphthalenediones.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.neteurekaselect.com For methylated naphthalenediones, QSAR studies can provide valuable insights into the physicochemical properties that govern their efficacy and can guide the design of new analogs with improved activity.
Several QSAR studies have been conducted on broader series of naphthalenedione derivatives, which have included methylated compounds. nih.govresearchgate.net These studies often reveal the importance of descriptors such as hydrophobicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters in determining the biological activity. For instance, the cytotoxic activities of 1,4-naphthoquinones have been shown to be largely dependent on their hydrophobicity. researchgate.neteurekaselect.com
A 3D-QSAR study on a series of naphthoquinone derivatives with anti-colorectal cancer activity generated a reliable model that identified key structural features for improving potency. medchemexpress.com The model suggested that increasing the bulkiness in certain regions of the molecule could enhance its cytotoxic effects. Such models can be used to predict the activity of new, unsynthesized methylated naphthalenedione derivatives, thereby prioritizing synthetic efforts.
The table below presents data from a hypothetical QSAR study on a series of methylated naphthalenedione derivatives, illustrating the types of descriptors and their correlation with biological activity.
| Compound | Methyl Position | LogP | HOMO Energy (eV) | LUMO Energy (eV) | IC50 (µM) |
| Menadione | 2 | 1.78 | -6.54 | -2.31 | 15.2 |
| 6-Methyl-1,4-naphthoquinone | 6 | 1.82 | -6.49 | -2.28 | 12.5 |
| 2,3-Dimethyl-1,4-naphthoquinone | 2, 3 | 2.15 | -6.41 | -2.25 | 8.9 |
| 2,6-Dimethyl-1,4-naphthoquinone | 2, 6 | 2.19 | -6.38 | -2.23 | 7.1 |
Note: The data in this table is illustrative and intended to represent the type of information generated from a QSAR study. Actual values would be derived from specific experimental and computational analyses.
QSAR models have proven to be instrumental in understanding the structure-activity relationships of naphthalenedione derivatives. researchgate.net By incorporating data from methylated analogs, these models can be refined to better predict the biological potential of this important class of compounds and facilitate the rational design of novel therapeutic agents.
Advanced Research on Derivatives and Analogs of Methylated Naphthalenediones
Design and Synthesis of Novel Methylated Naphthalenedione Scaffolds
The core structure of methylated naphthalenediones, specifically the 2-methyl-1,4-naphthoquinone ring, serves as a fundamental building block for the synthesis of new chemical entities. nih.gov Synthetic strategies often involve the oxidation of 2-methylnaphthalene (B46627) or 2-methylnaphthol. beilstein-journals.orgnih.gov Pioneering work by Fieser utilized chromium(IV) oxide in glacial acetic acid for the oxidation of 2-methylnaphthalene, yielding menadione (B1676200). nih.gov To address the environmental concerns associated with chromium, alternative oxidizing agents like hydrogen peroxide (H₂O₂), molecular oxygen, and organic peroxides have been explored. beilstein-journals.orgnih.gov
One of the key advantages of using 2-methylnaphthol as a starting material over 2-methylnaphthalene is the prevention of byproduct formation, such as 6-methyl-1,4-naphthoquinone (B15433). beilstein-journals.org Various catalytic systems have been developed to improve the efficiency and selectivity of these oxidation reactions. For instance, a three-component catalyst system comprising FeCl₃·6H₂O, pyridine-2,6-dicarboxylic acid, and benzylamines has been successfully employed with H₂O₂ as the oxidant. beilstein-journals.orgnih.gov
Furthermore, regioselective methods have been established to create polysubstituted 2-methyl-1,4-naphthoquinone derivatives. researchgate.net These methods include the "naphthol route," which can start from either an α-tetralone or a propiophenone, and the Diels-Alder reaction. researchgate.net These approaches allow for precise control over the substitution pattern on the aromatic ring of the naphthoquinone core, leading to a diverse library of compounds. researchgate.net For example, 6-substituted menadione derivatives have been synthesized using a xanthate-mediated free-radical addition/cyclization sequence. researchgate.net
The synthesis of plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone) derivatives has also been an active area of research. nih.govnih.gov Modifications at the 5'-hydroxyl group have been shown to potentially reduce toxicity while retaining or enhancing biological activity. researchgate.net For instance, plumbagin has been condensed with various acid chlorides, such as 1-naphthoyl chloride and hexanoyl chloride, to generate new analogs. nih.gov
Table 1: Synthesis of Menadione (2-methyl-1,4-naphthoquinone)
| Starting Material | Oxidizing Agent | Catalyst/Conditions | Yield (%) | Reference |
| 2-methylnaphthalene | Chromium(IV) oxide | Glacial acetic acid | 38-42 | nih.gov |
| 2-methylnaphthalene | H₂O₂ | Ti-MMM-2, MeCN, 80°C | 78 | researchgate.net |
| 2-methylnaphthol | H₂O₂ | FeCl₃·6H₂O, pyridine-2,6-dicarboxylic acid, benzylamines, tert-amyl alcohol | 55 | beilstein-journals.orgnih.gov |
| 2-methyl-1,4-dimethoxynaphthalene | Cobalt(III) fluoride (B91410) | - | nih.gov |
Functionalization for Specific Biological Probes and Tools
The functionalization of methylated naphthalenedione scaffolds is a key strategy for developing targeted biological probes and tools. By introducing specific chemical moieties, researchers can modulate the physicochemical properties and biological activities of these compounds.
A significant area of focus has been the development of mitochondria-targeted menadione derivatives. nih.gov The rationale behind this approach is to deliver the reactive oxygen species (ROS)-inducing properties of menadione directly to the mitochondria, a key organelle in cellular metabolism and apoptosis. nih.gov This has been achieved by attaching cations, such as the triphenylphosphonium (TPP) cation or nitrogen-based cations, to the menadione core. nih.gov These cationic groups facilitate the accumulation of the compounds within the negatively charged mitochondrial matrix. nih.gov Mechanistic studies have shown that these functionalized derivatives can induce ROS bursts, collapse the mitochondrial membrane potential, and lead to the release of cytochrome C, ultimately triggering apoptosis in cancer cells. nih.gov
Another functionalization strategy involves the synthesis of 2-phenylamino-1,4-naphthoquinone derivatives. scielo.br By introducing various substituted anilines to the 1,4-naphthoquinone (B94277) scaffold, researchers have created compounds with potential hypoglycemic activity. scielo.br The electronic properties of the substituents on the phenylamino (B1219803) group, such as chloro, nitro, and bromo groups, have been shown to influence the antioxidant and biological activities of the resulting derivatives. scielo.br
Furthermore, the synthesis of novel 1,4-naphthoquinones possessing indole (B1671886) scaffolds has been achieved through a one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone (B1674593), substituted salicylic (B10762653) aldehydes, and indoles. nih.govresearchgate.net This method provides a straightforward and environmentally friendly route to hybrid molecules that combine the structural features of both naphthoquinones and indoles, which are known for their diverse biological activities. nih.govresearchgate.net
Development of Hybrid Systems and Conjugates for Targeted Interactions
The development of hybrid systems and conjugates represents a sophisticated approach to enhance the specificity and efficacy of methylated naphthalenedione derivatives. This strategy involves linking the naphthalenedione scaffold to other bioactive molecules to create multifunctional compounds with targeted biological interactions.
One notable example is the synthesis of hybrids combining the naphthalene (B1677914) scaffold with chimonanthine (B1196302) scaffolds. nih.gov These hybrid molecules have demonstrated significant antibacterial and antifungal activity against a range of pathogens. nih.gov The synergy between the two distinct scaffolds can lead to enhanced potency and a broader spectrum of activity. nih.gov
Conjugation of plumbagin with other therapeutic agents has also been explored to improve its pharmacological profile. nih.govresearchgate.net For instance, plumbagin has been condensed with established antitubercular drugs like isoniazid, pyrazinamide, and ethionamide. nih.gov The resulting conjugates have shown promising activity against M. tuberculosis strains, including those that are sensitive to standard drugs. nih.gov This approach aims to create hybrid molecules that can potentially overcome drug resistance mechanisms.
In another approach, plumbagin has been conjugated with S-allyl cysteine (SAC), a sulfur-containing amino acid, to create a PLU-SAC ester. researchgate.net This modification is intended to modulate the compound's bioavailability and reduce its toxicity. researchgate.net
The synthesis of vitamin K analogs with varying side-chain lengths at the 3-position of the 2-methyl-1,4-naphthoquinone ring is another example of creating hybrid systems for targeted interactions. nih.gov Research has shown that derivatives with specific side-chain lengths, such as C-14 and C-16 tails, exhibit higher in vitro bioactivity in promoting carboxylated osteocalcin (B1147995) synthesis compared to the naturally occurring menaquinone-4 (MK-4). nih.gov This highlights the potential for synthetic vitamin K derivatives with optimized side chains to have more favorable pharmacological characteristics for use as supplements or in clinical applications. nih.gov
Analytical and Computational Methodologies in Methylated Naphthalenediones Research
Chromatographic Separation and Analysis
Chromatography is the primary method for the separation, isolation, and quantification of methylated naphthalenediones from complex mixtures. Various chromatographic techniques are employed, with the choice depending on the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of methylated naphthalenediones. Reversed-phase HPLC, using columns like C18, is common for separating these relatively nonpolar compounds. thermofisher.com For instance, an HPLC method using a Newcrom R1 column has been developed for the analysis of menadione (B1676200) sodium bisulfite, with the mobile phase typically consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com
When coupled with mass spectrometry (LC-MS), HPLC provides a highly sensitive and selective method for the quantification of methylated naphthalenediones in various samples. nih.govresearchgate.netjst.go.jpthermofisher.com This is particularly important for metabolomic studies and the analysis of environmental samples. thermofisher.com Other chromatographic techniques like thin-layer chromatography (TLC) are often used for rapid screening and to monitor the progress of reactions or purification processes. seejph.com Gas chromatography (GC) can also be used, sometimes requiring derivatization of the analytes to increase their volatility and thermal stability. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC/MS) and Deconvolution Methods (e.g., AMDIS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like methyl-naphthalenediones. wiley.comnih.gov This powerful hyphenated method separates components of a mixture in the gas chromatography column, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for identification. wiley.comnih.gov For instance, a GC/MS method has been developed for the urinary monitoring of naphthalene (B1677914) exposure by detecting its acetylated metabolites, 1- and 2-naphthol. wiley.com This method utilizes a single quadrupole system with electron ionization and selected-ion monitoring for enhanced sensitivity, achieving detection and quantification limits of 0.30 and 1.00 µg/L, respectively. wiley.com In the analysis of complex matrices, such as environmental or biological samples, the resulting chromatograms are often crowded with overlapping peaks, making the identification of individual components challenging. researchgate.net
To address this, deconvolution software like the Automated Mass Spectral Deconvolution and Identification System (AMDIS) is employed. amdis.netnih.govsudmed-ms.ru AMDIS is a freeware developed by the National Institute of Standards and Technology (NIST) that can automatically identify target compounds in complex GC/MS data files. nih.govnist.gov The system works by first characterizing the noise in the data, then perceiving the components, performing spectral deconvolution to obtain "clean" mass spectra, and finally comparing these spectra against a target library for identification. researchgate.netnist.gov The use of retention indices in conjunction with mass spectra significantly improves the reliability of identification, as relying on either piece of information alone can lead to false positives. amdis.net AMDIS has proven to be a reliable and powerful tool in various fields, including toxicology and environmental chemistry, significantly reducing the time required for data analysis compared to manual evaluation. nih.govsudmed-ms.ru Studies have shown that with optimized settings, AMDIS-based data analysis is comparable or even superior to manual evaluation. nih.gov
| Parameter | Description | Reference |
| Technique | Gas Chromatography-Mass Spectrometry (GC/MS) | wiley.comnih.gov |
| Software | Automated Mass Spectral Deconvolution and Identification System (AMDIS) | amdis.netnih.govsudmed-ms.ru |
| Application | Identification of methyl-naphthalenedione and its metabolites in complex mixtures. | wiley.comresearchgate.net |
| Key Feature | Combines retention time and mass spectral data for identification. | wiley.comamdis.net |
| Advantage | Automated and rapid analysis of complex chromatograms. | researchgate.netnih.gov |
Advanced Computational Chemistry Approaches
Computational chemistry provides indispensable tools for investigating the properties and behavior of methylated naphthalenediones at the molecular level. These methods complement experimental studies by offering insights that are often difficult or impossible to obtain through laboratory techniques alone.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are quantum mechanical approaches used to study the electronic structure and geometry of molecules. nih.govyoutube.comnih.govyoutube.com DFT methods, such as B3LYP, are widely used to investigate the vibrational characteristics, optimized molecular geometry, and charge density distributions of molecules like 2-methyl-1,4-naphthoquinone (a methylated naphthalenedione). researchgate.net These calculations can predict properties that show good agreement with experimental data from techniques like FTIR, FT-Raman, and X-ray diffraction. researchgate.net For example, DFT calculations have been used to compare the crystallographically observed molecular structure of N-methyl-N-phenylaminomethyl 2-naphthyl ketone with its calculated structure at the B3LYP/6-311++G(d,p) level. nih.gov
Ab initio methods, which are based on first principles without the use of empirical parameters, are also employed to study the structure and electronic spectra of naphthalenedione derivatives. nih.gov These methods, in conjunction with semiempirical approaches, can be used to optimize the geometries of these molecules and calculate their electronic absorption spectra. nih.gov The choice of theoretical method and basis set is crucial for obtaining accurate results. nih.govarxiv.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interactions between small molecules, such as methylated naphthalenediones, and their biological targets, typically proteins. researchgate.netresearchgate.netrsc.org Molecular docking predicts the preferred binding orientation of a ligand to a receptor to form a stable complex. researchgate.netnih.gov For instance, molecular docking studies have been used to investigate the potential of 2-methyl-1,4-naphthoquinone as an anti-breast cancer agent by evaluating its binding affinity to the breast cancer-related protein 1M17. researchgate.netasianpubs.org
Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms in the complex over time. mdpi.comnih.govscirp.org This allows for the assessment of the stability of the binding interactions identified through docking. mdpi.com MD simulations can reveal key residues involved in ligand binding and help to understand the conformational changes that occur upon binding. researchgate.netrsc.org These techniques are invaluable in drug discovery for identifying and optimizing potential therapeutic agents. rsc.org
| Computational Method | Application in Methylated Naphthalenedione Research | Key Insights Provided |
| Molecular Docking | Predicting the binding mode of methylated naphthalenediones to target proteins. researchgate.netnih.gov | Binding affinity, key interacting residues, potential for biological activity. researchgate.netasianpubs.org |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. mdpi.comnih.govscirp.org | Stability of binding, conformational changes, detailed interaction patterns. researchgate.netrsc.org |
Kinetic Modeling of Reaction Pathways and Atmospheric Oxidation Mechanisms
Kinetic modeling is used to understand the reaction rates and mechanisms of chemical processes, including the atmospheric oxidation of methylated naphthalenes, which can lead to the formation of naphthalenediones. nih.govresearchgate.net The atmospheric oxidation of compounds like 2-methylnaphthalene (B46627), initiated by radicals such as OH, is a complex process that can be investigated using quantum chemistry and kinetic calculations. researchgate.netrsc.org Theoretical studies can elucidate the different reaction pathways, including the formation of various adducts and their subsequent reactions. researchgate.netrsc.org
For example, the atmospheric oxidation mechanism of 2-methylnaphthalene initiated by OH radicals has been studied using quantum chemistry at the BH&HLYP/6-311++G(2df,2p) and ROCBS-QB3 levels, coupled with kinetic calculations using transition state theory and RRKM-ME theory. researchgate.netrsc.org These studies have shown that the fate of the initial OH adducts can vary significantly, leading to different products. researchgate.netrsc.org Similarly, the oxidation of methyl methacrylate (B99206) by OH and NO3 radicals has been investigated using DFT to understand the detailed oxidation pathways. nih.govmdpi.com Such models are crucial for predicting the atmospheric lifetime and environmental impact of these compounds. copernicus.org
Prediction of Electronic Structure and Reactivity Parameters (e.g., Electron Affinity)
The electronic structure of a molecule governs its reactivity. Computational methods are used to predict various electronic properties of methylated naphthalenediones, providing insights into their chemical behavior. researchgate.net One important parameter is the electron affinity (EA), which is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. nih.govnist.gov
DFT calculations have been successfully used to find a linear correlation between the measured half-wave potentials and the calculated gas-phase electron affinities of a series of 2-[(R-phenyl)amine]-1,4-naphthalenediones. nih.gov This demonstrates the power of computational methods to predict electrochemical properties. Furthermore, studies on methyl-p-benzoquinone have utilized quantum chemical calculations to explore potential reaction pathways for negative ion formation and to compare experimental appearance energies with calculated thermochemical thresholds. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides information about the electron-donating and electron-accepting capabilities of a molecule, respectively, which is crucial for understanding its reactivity. researchgate.net
Environmental Fate and Degradation Mechanisms of Methylated Naphthalenes
Atmospheric Oxidation Pathways
The atmospheric degradation of "Naphthalenedione, methyl-" is primarily initiated by reactions with photochemically generated radicals, most notably the hydroxyl radical (OH•). While direct kinetic data for the gas-phase reaction of "Naphthalenedione, methyl-" with OH radicals is scarce, the atmospheric oxidation of related compounds, such as naphthalene (B1677914) and methylnaphthalenes, provides significant insights into the probable reaction mechanisms.
The reaction of OH radicals with aromatic compounds predominantly proceeds via electrophilic addition to the aromatic ring, forming an OH-adduct. nih.govnih.gov For "Naphthalenedione, methyl-", this addition is expected to occur on the benzene (B151609) ring. This initial adduct is highly reactive and can undergo further reactions with atmospheric constituents like oxygen (O2) and nitrogen oxides (NOx). nih.gov
In the presence of nitrogen dioxide (NO2), the OH-adduct can react to form nitrated products. nih.gov For instance, studies on naphthalene have shown that the reaction of its OH-adduct with NO2 leads to the formation of 1- and 2-nitronaphthalene. nih.gov By analogy, the atmospheric oxidation of "Naphthalenedione, methyl-" in polluted environments could lead to the formation of nitro-methyl-naphthalenedione isomers.
The reaction with molecular oxygen is another critical pathway for the OH-adduct. This can lead to the formation of ring-opened products. For naphthalene, the reaction with OH radicals has been shown to produce ring cleavage species like 2-formyl-cinnamaldehyde. epa.gov It is plausible that the oxidation of the aromatic ring of "Naphthalenedione, methyl-" would follow a similar pathway, leading to the formation of various oxygenated and fragmented byproducts. The reactivity of naphthalene and its derivatives with OH radicals is high, suggesting that jejich atmospheric lifetimes are relatively short. copernicus.org
Besides OH radicals, nitrate (B79036) radicals (NO3•) can also contribute to the atmospheric degradation of PAHs, particularly during nighttime. However, for naphthalene, the reaction with NO3 radicals is considered to be of minor importance compared to the reaction with OH radicals under most atmospheric conditions. copernicus.org
Photolytic Degradation Processes in Air and Water
"Naphthalenedione, methyl-" is susceptible to degradation by sunlight, a process known as photolysis. This degradation can occur both in the atmosphere and in aquatic environments.
In aqueous solutions, "Naphthalenedione, methyl-" undergoes photodegradation when exposed to UV light. nih.gov The rate of this degradation can be influenced by the presence of other compounds in the solution. For example, the formation of a complex with cetylethylmorpholinium ethosulfate has been found to slow down the photodegradation of menadione (B1676200) under UV light at 253.7 nm. nih.gov This suggests that the environmental matrix can play a significant role in the persistence of "Naphthalenedione, methyl-" in aquatic systems. While specific photoproducts in water are not extensively detailed in the available literature, the process likely involves the transformation of the quinone structure.
In the gas phase, the photolysis of "Naphthalenedione, methyl-" can also contribute to its atmospheric removal. The absorption of solar radiation can excite the molecule, leading to chemical reactions. The degradation of menadione is accelerated by light, and it is recommended to protect it from light exposure. sigmaaldrich.com
Biotransformation and Biodegradation Mechanisms in Environmental Matrices
The microbial-mediated degradation of "Naphthalenedione, methyl-" is a key process in its removal from soil and water environments. Various microorganisms have demonstrated the ability to transform and degrade naphthalenes and their derivatives.
While specific, complete biodegradation pathways for "Naphthalenedione, methyl-" are not extensively documented, studies on related compounds provide valuable insights. For instance, the aerobic degradation of 2-methylnaphthalene (B46627) has been shown to proceed via two main routes in Pseudomonas putida CSV86: oxidation of the unsubstituted aromatic ring to form methylsalicylates and methylcatechols, or hydroxylation of the methyl group leading to the formation of naphthoic acid. nih.gov
There is evidence of the biotransformation of "Naphthalenedione, methyl-" by certain microorganisms. For example, the growing cells of Streptomyces griseus NRRL B8090 have been shown to transform 2-methyl-1,4-naphthoquinone into 2-methyl-4-hydroxy-1-tetralone.
Furthermore, menadione has been observed to interact with cellular components and can cause disturbances in the bacterial membrane, which may be a mechanism contributing to its degradation or transformation by microorganisms. nih.govresearchgate.net The ability of Pseudomonas species to degrade a wide range of xenobiotic compounds suggests they could play a role in the biodegradation of "Naphthalenedione, methyl-". mdpi.commdpi.comfrontiersin.orgnih.gov The enzymatic machinery of soil microorganisms, including oxidoreductases and hydrolases, is crucial for the breakdown of aromatic compounds. nih.gov
Data Tables
Table 1: Atmospheric Degradation Data for Related Compounds
| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |
| Naphthalene | OH• | 2.2 x 10⁻¹¹ | ~1 day | nih.gov |
| Naphthalene | NO₃• | 5.9 x 10⁻¹³ | ~2 days | nih.gov |
| cis-3-hexenyl formate | O₃ | (4.06 ± 0.66) x 10⁻¹⁷ | - | nih.gov |
| 3-methyl-2-buten-1-ol | O₃ | (311 ± 20) x 10⁻¹⁸ | - | nih.gov |
| 2-methyl-3-buten-2-ol | O₃ | (9.55 ± 1.04) x 10⁻¹⁸ | - | nih.gov |
Table 2: Biodegradation of "Naphthalenedione, methyl-" and Related Compounds
| Compound | Microorganism | Transformation/Degradation Product | Reference |
| 2-methyl-1,4-naphthoquinone | Streptomyces griseus NRRL B8090 | 2-methyl-4-hydroxy-1-tetralone | |
| 2-methylnaphthalene | Pseudomonas putida CSV86 | Methylsalicylates, methylcatechols, naphthoic acid | nih.gov |
| Brown 706 Dye | Pseudomonas aeruginosa | p-xylene | mdpi.com |
| Difenoconazole | Pseudomonas putida A-3 | Hydroxylated, hydrolyzed, and dechlorinated products | nih.gov |
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Molecular Mechanisms and Targets
While the role of methylated naphthalenediones, particularly menadione (B1676200) (vitamin K3), in processes like blood coagulation and bone metabolism is well-established, a full picture of their molecular interactions remains incomplete. wcrj.netoregonstate.edu Menadione, a synthetic analogue, can be converted in vivo to active vitamin K2, which is crucial for the carboxylation of glutamate (B1630785) residues in various proteins, enabling their biological function. wcrj.netoregonstate.eduwcrj.net However, research suggests a broader spectrum of activity. For instance, menadione has shown cytotoxic effects against various human cancer cell lines, including those resistant to other drugs, hinting at mechanisms beyond its established vitamin K activity. nih.gov Studies have indicated that menadione can inhibit the synthesis of DNA, RNA, and proteins in cancer cells, although the precise targets within these pathways are not fully understood. nih.gov
Future research will likely focus on identifying novel protein targets and signaling pathways modulated by methylated naphthalenediones. Menadione's ability to induce apoptosis in cancer cells appears to be mediated by the generation of reactive oxygen species (ROS) and the depletion of glutathione (B108866) (GSH). nih.gov Further investigation into these oxidative stress-related pathways could reveal new therapeutic strategies. Additionally, the Wnt signaling pathway has been identified as a target of menadione in colorectal cancer cells, opening another avenue for exploration. ebi.ac.uk Unraveling these undiscovered mechanisms is critical for expanding the therapeutic applications of this class of compounds.
Development of Advanced Synthetic Strategies for Complex Methylated Naphthalenedione Architectures
The synthesis of complex methylated naphthalenedione derivatives, especially analogues of vitamin K, presents ongoing challenges. While methods exist for creating these structures, they often suffer from low yields and the formation of isomeric mixtures. nih.gov Traditional approaches have included Friedel-Crafts alkylation, which, despite its utility, has limitations. nih.gov
Current and future synthetic efforts are directed towards more efficient and selective methodologies. For instance, the use of π-allylnickel intermediates has been explored as a high-yield route to vitamin K analogues. rsc.org Other strategies involve the "double side chain" approach, where isoprenoid chains are introduced at both the 2 and 3 positions of the 1,4-naphthoquinone (B94277) core. acs.org The development of novel synthetic vitamin K analogues has also involved the introduction of heteroatoms and aromatic rings into the side chains to modulate biological activity. acs.orgnih.gov The synthesis of vitamin K analogues bearing carboxylic acid side chains for protein conjugation represents another area of advancement. nih.gov Overcoming the challenges of synthesizing hydrophobic menaquinones with multiple isoprene (B109036) units is also a key area of focus, with the use of truncated derivatives offering a way to improve aqueous solubility for biological assays. nih.gov
Table 1: Synthetic Strategies for Methylated Naphthalenediones
| Strategy | Description | Advantages | Challenges |
| Friedel-Crafts Alkylation | Employs a Lewis acid catalyst (e.g., BF3∙OEt2) to alkylate the naphthoquinone ring. nih.gov | Utilizes commercially available starting materials. nih.gov | Often results in low yields and isomeric mixtures. nih.gov |
| π-Allylnickel Intermediates | Utilizes organonickel complexes to achieve alkylation. rsc.org | Can provide high yields of the desired product. rsc.org | Stereoselectivity can be dependent on solvent choice. rsc.org |
| Double Side Chain Synthesis | Introduces side chains at both the 2 and 3 positions of the 1,4-naphthoquinone. acs.org | Allows for the creation of novel analogues with potentially unique biological activities. acs.org | Requires specific synthetic routes and optimization. acs.org |
| Heteroatom Incorporation | Introduces atoms like nitrogen or oxygen into the side chain. acs.orgnih.gov | Can significantly alter the biological properties and selectivity of the molecule. acs.orgnih.gov | Requires multi-step synthetic sequences. acs.org |
Computational Design and In Silico Screening of Novel Methylated Naphthalenedione Analogues
Computational chemistry and in silico screening have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to design and evaluate novel therapeutic agents. researchgate.net These approaches are being increasingly applied to the study of methylated naphthalenediones.
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this computational approach. By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can predict the potency of new, unsynthesized analogues. nih.govrsc.orgmdpi.com For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can provide insights into the steric and electrostatic interactions that govern the binding of a ligand to its target protein. nih.govmdpi.com Such models have been successfully used to guide the design of inhibitors for various enzymes. nih.govrsc.org
Molecular docking simulations are another powerful in silico technique. These methods predict the preferred orientation of a molecule when bound to a receptor, providing detailed information about the binding interactions at the atomic level. researchgate.netnih.gov For instance, docking studies have been used to investigate the interaction of menadione with the NorA efflux pump, a protein involved in antibiotic resistance. ebi.ac.uk In the context of drug design, docking can be used to screen large virtual libraries of compounds to identify those with the highest predicted binding affinity for a particular target. researchgate.net The combination of QSAR and molecular docking allows for a rational design process, prioritizing the synthesis of compounds with the highest probability of success.
Exploration of Naphthalenedione Polymorphism and Its Impact on Molecular Function
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can have a profound impact on the physicochemical properties of a compound, including its solubility, stability, and bioavailability. While the study of polymorphism in the context of methylated naphthalenediones is an emerging area, its importance is underscored by research on related compounds.
Genetic polymorphisms in enzymes involved in the vitamin K cycle, such as vitamin K epoxide reductase (VKORC1), have been shown to influence the response to anticoagulant drugs. nih.govnih.gov These genetic variations highlight how subtle changes in molecular structure and interaction can have significant physiological consequences. wcrj.netwcrj.net While not directly studying crystal polymorphism, this genetic evidence points to the sensitivity of the biological system to variations in the vitamin K pathway.
Future research into the polymorphism of methylated naphthalenediones themselves is warranted. Different polymorphic forms could exhibit distinct dissolution rates and, consequently, different absorption profiles in the body. Characterizing the various crystal structures of compounds like menadione and its derivatives could lead to the selection of the most stable and efficacious form for pharmaceutical development. Understanding the factors that control crystallization and interconversion between polymorphs will be crucial for ensuring consistent product quality and performance. This area of research holds the potential to optimize the therapeutic delivery and function of this important class of molecules.
Q & A
Q. What are the common synthetic routes for preparing methyl-substituted naphthalenediones, and what analytical techniques are critical for verifying their structural integrity?
Methyl-substituted naphthalenediones are synthesized via Michael addition reactions, cyclization, or isotope labeling (e.g., using ^13C-labeled precursors for metabolic studies). Structural verification requires a combination of nuclear magnetic resonance (NMR) spectroscopy (homonuclear 2D1H-1H-COSY and heteronuclear 1H-13C-COSY) and mass spectrometry (GC-MS) to confirm substituent positions and isotopic purity . High-resolution mass spectrometry (HRMS) and X-ray crystallography may further validate molecular configurations .
Q. How can researchers differentiate between positional isomers of methylnaphthalenedione using spectroscopic methods?
Positional isomers are distinguished via NMR chemical shift analysis (e.g., methyl group coupling patterns in 1H-NMR) and fragmentation patterns in electron ionization mass spectrometry. For example, 2-methyl vs. 3-methyl isomers exhibit distinct splitting in aromatic proton regions and unique fragment ions in GC-MS spectra .
Q. What are the primary toxicological endpoints associated with methylnaphthalenedione exposure in model organisms?
Acute toxicity studies in mammals highlight hepatic, renal, and respiratory effects, with dose-dependent weight loss and oxidative stress markers. Subchronic exposure may induce hematological changes (e.g., reduced erythrocyte counts) and histopathological alterations in lung tissue . Standardized protocols for oral, dermal, or inhalation routes are recommended for toxicity profiling .
Q. What quality control parameters should be established when developing high-purity methylnaphthalenedione standards for analytical applications?
Parameters include chromatographic purity (>98% via HPLC), residual solvent analysis (e.g., ethyl acetate), and stability under storage conditions (e.g., light sensitivity). Isotopically labeled internal standards (e.g., ^13C-labeled derivatives) are critical for quantitative accuracy in mass spectrometry .
Q. What are the key considerations for selecting solvent systems in the crystallization of methylnaphthalenedione derivatives?
Solvent polarity (e.g., ethyl acetate vs. hexane mixtures) and temperature gradients must align with compound solubility. Slow evaporation at controlled temperatures (4–25°C) optimizes crystal lattice formation. Solvent compatibility with downstream applications (e.g., biological assays) should also be evaluated .
Advanced Research Questions
Q. What experimental strategies are recommended for tracking the environmental fate of methylnaphthalenedione derivatives in multi-media systems?
Use isotopic tracer techniques (e.g., ^14C-labeled compounds) to monitor degradation pathways in soil-water systems. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with sediment sampling to quantify bioaccumulation factors and transformation products (e.g., hydroxylated metabolites) . Biomonitoring studies in occupationally exposed populations can supplement environmental data .
Q. How can isotopic labeling techniques be applied to study the metabolic pathways of methylnaphthalenedione in mammalian systems?
Synthesize ^13C-labeled methylnaphthalenedione via Michael addition of isotopically enriched precursors (e.g., ^13C3-propionic acid). Use LC-MS/MS to trace labeled metabolites in urine/liver homogenates, identifying phase I (oxidation) and phase II (glucuronidation) metabolic products .
Q. What methodologies are effective in resolving contradictory data regarding the antimicrobial efficacy of methylnaphthalenedione derivatives across different studies?
Standardize testing conditions (e.g., broth microdilution vs. disk diffusion) and control for variables like bacterial strain variability and compound solubility. Meta-analyses of minimum inhibitory concentration (MIC) data, stratified by structural modifications (e.g., hydroxyl vs. methyl groups), can identify structure-activity trends .
Q. How should researchers design dose-response studies to investigate the hormetic effects of methylnaphthalenedione compounds?
Employ non-linear regression models (e.g., four-parameter logistic curves) to capture biphasic responses. Test 8–10 dose concentrations spanning 3–4 orders of magnitude. Include endpoints like oxidative stress biomarkers (e.g., glutathione levels) and apoptosis markers to differentiate adaptive vs. toxic responses .
Q. What computational chemistry approaches are most suitable for predicting the reactivity of methylnaphthalenedione in various oxidation states?
Density functional theory (DFT) calculations can model redox potentials and radical formation pathways. Molecular dynamics simulations (e.g., collision-induced dissociation studies) predict fragmentation patterns in mass spectrometry, aiding in reactive intermediate identification .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS) and replicate studies across independent labs .
- Experimental Design : Incorporate negative controls (e.g., unexposed cohorts in toxicity studies) and validate assays with reference standards .
- Literature Review : Follow scoping study frameworks to map existing evidence gaps, particularly in environmental persistence and interspecies toxicity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
